molecular formula C7H6BrF2NO B6160994 3-bromo-6-(difluoromethoxy)-2-methylpyridine CAS No. 1332886-01-7

3-bromo-6-(difluoromethoxy)-2-methylpyridine

Katalognummer: B6160994
CAS-Nummer: 1332886-01-7
Molekulargewicht: 238.03 g/mol
InChI-Schlüssel: QSDJDZPHSSWEHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-bromo-6-(difluoromethoxy)-2-methylpyridine is an organic compound that belongs to the class of halopyridines. This compound is characterized by the presence of a bromine atom, a difluoromethoxy group, and a methyl group attached to a pyridine ring. The unique combination of these substituents imparts distinct chemical properties to the compound, making it valuable for various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of 3-bromo-6-(difluoromethoxy)-2-methylpyridine may involve large-scale bromination and substitution reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

3-bromo-6-(difluoromethoxy)-2-methylpyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cross-Coupling Reactions: The bromine atom can participate in metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in solvents like dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Cross-Coupling: Palladium or nickel catalysts in the presence of ligands and bases.

Major Products

The major products formed from these reactions include various substituted pyridines, which can be further functionalized for specific applications.

Wissenschaftliche Forschungsanwendungen

3-bromo-6-(difluoromethoxy)-2-methylpyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials science.

Wirkmechanismus

The mechanism of action of 3-bromo-6-(difluoromethoxy)-2-methylpyridine involves its interaction with specific molecular targets. The bromine and difluoromethoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins and enzymes. The methyl group can also affect the compound’s lipophilicity and membrane permeability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-bromo-6-(difluoromethoxy)-2-fluorophenyl(methyl)sulfane
  • 3-bromo-6-chloro-2-(difluoromethoxy)pyridine
  • 2-bromo-6-fluoro-3-methoxyphenylboronic acid

Uniqueness

3-bromo-6-(difluoromethoxy)-2-methylpyridine is unique due to the specific combination of substituents on the pyridine ring. The presence of both bromine and difluoromethoxy groups provides distinct reactivity and binding properties, making it valuable for specialized applications in research and industry.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-6-(difluoromethoxy)-2-methylpyridine involves the introduction of a bromine atom at the 3-position of pyridine, followed by the introduction of a difluoromethoxy group at the 6-position and a methyl group at the 2-position.", "Starting Materials": [ "2-methylpyridine", "bromine", "difluoromethane", "sodium hydride", "dimethylformamide", "acetic acid", "hydrogen peroxide", "sodium hydroxide" ], "Reaction": [ "Step 1: Bromination of 2-methylpyridine with bromine in acetic acid to yield 3-bromo-2-methylpyridine.", "Step 2: Treatment of 3-bromo-2-methylpyridine with sodium hydride in dimethylformamide to yield the corresponding pyridine anion.", "Step 3: Reaction of the pyridine anion with difluoromethane in dimethylformamide to yield 6-(difluoromethoxy)-3-bromo-2-methylpyridine.", "Step 4: Methylation of 6-(difluoromethoxy)-3-bromo-2-methylpyridine with dimethyl sulfate in the presence of sodium hydroxide to yield 3-bromo-6-(difluoromethoxy)-2-methylpyridine." ] }

CAS-Nummer

1332886-01-7

Molekularformel

C7H6BrF2NO

Molekulargewicht

238.03 g/mol

IUPAC-Name

3-bromo-6-(difluoromethoxy)-2-methylpyridine

InChI

InChI=1S/C7H6BrF2NO/c1-4-5(8)2-3-6(11-4)12-7(9)10/h2-3,7H,1H3

InChI-Schlüssel

QSDJDZPHSSWEHW-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=N1)OC(F)F)Br

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.